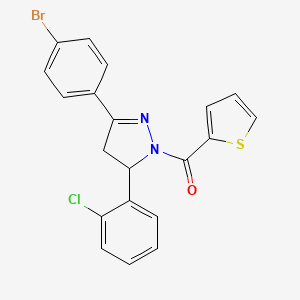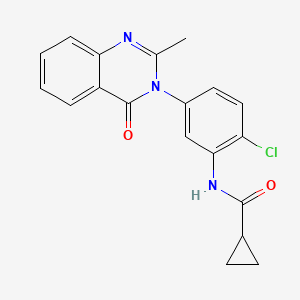![molecular formula C9H13F2N3 B3012908 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane CAS No. 2241140-73-6](/img/structure/B3012908.png)
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Characterization
The synthesis of azabicyclooctane derivatives has been a subject of interest due to their relevance in complex molecular structures with potential biological activities. One such derivative, 4,7-dimethyl-4,7,10,11,15,18-hexaazabicyclo[8.5.5]octane (L), has been synthesized and characterized, demonstrating the ability of the macrobicyclic ligand to bind with alkaline metal cations. The study presents the crystalline structures of the ligand and its complexes with six-coordinate lithium geometry, which are significant in understanding the ligation properties of such compounds .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is crucial for their interaction with biological targets. The crystal structures of the ligand L and its lithium complexes provide insights into the spatial arrangement and potential reactivity of these molecules. The six-coordinate lithium geometry in the complexes [LiL]+[BPh4]− and [LiL]+[ClO4]− highlights the versatility of the azabicyclooctane scaffold in forming stable and well-defined structures, which is essential for the design of new compounds with specific biological activities .
Chemical Reactions Analysis
The azabicyclooctane core is a fundamental structure in the family of tropane alkaloids, known for their diverse biological activities. Research has focused on the stereoselective construction of this scaffold, which is often achieved by preparing an acyclic starting material containing all necessary stereochemical information. This allows for the controlled formation of the bicyclic structure. Additionally, methodologies have been developed for the stereochemical control to be directly incorporated during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives. These approaches are critical for the synthesis of enantiomerically pure compounds, which can have significant implications in pharmaceutical applications .
Physical and Chemical Properties Analysis
While the provided data does not include specific physical and chemical properties of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane, the studies of related azabicyclooctane derivatives suggest that these compounds exhibit unique properties due to their rigid structures and the presence of multiple nitrogen atoms. These properties may include a high affinity for metal cations and the ability to form stable crystalline structures, which are important for their potential use in chemical synthesis and as ligands in complexation reactions .
科学的研究の応用
Electrophilic Fluorinating Agents
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane and related compounds are used as electrophilic fluorinating agents. They have been utilized in the fluorination of aromatic rings, olefins, and other active compounds, demonstrating high reactivity and ease of handling (Umemoto & Nagayoshi, 1996), (Poss & Shia, 1999).
Versatile in Organic Reactions
This compound has been found versatile in various organic reactions. It is used in reactions involving caged bicyclic phosphorus, demonstrating its wide applicability in different organic synthesis processes (Yu-gui et al., 1988).
Structural Analysis
Structural analysis of similar bicyclic compounds has been conducted, which helps in understanding the properties and reactivity of such compounds. Studies on the crystal and molecular structure provide insights into the behavior of these compounds under various conditions (Trefonas & Towns, 1964).
Photolytic and Thermal Reactions
Research has also explored the photolytic and thermal reactions of azidobicyclo[2.2.2]octane compounds, which are structurally related to 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane. These studies provide valuable information on the stability and reaction pathways of such compounds under different conditions (Quast & Seiferling, 1982).
Catalytic and Reductive Applications
Further, this compound and its analogs have been employed in catalytic and reductive applications. They are used in selective reductions of various functional groups, showcasing their importance in fine-tuning chemical reactions (Firouzabadi & Afsharifar, 1995).
Oxidation Reactions
It has also been applied in the oxidation of alcohols to carbonyl compounds, demonstrating its utility in oxidation reactions (Hajipour, Bagheri & Ruoho, 2006).
Selective Deprotection
The compound is useful in the selective deprotection of ethers and acetals, providing an efficient method under certain conditions like microwave irradiation (Hajipour et al., 2002).
Synthesis of Bicyclic Compounds
It is instrumental in the synthesis of various bicyclic compounds, including bromo and methyl derivatives, which are valuable in the field of medicinal chemistry (Armstrong & Bergmeier, 2017).
Functionalization in Organic Synthesis
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane and its derivatives have been used in "fluorine-free" functionalizations in organic synthesis, showing their versatility beyond just being fluorinating agents (Yang et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)7-3-1-6(5-13-14-12)2-4-8(7)9/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJFGWNENQICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)

![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)



![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)



![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
